4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide
Overview
Description
4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tert-butyl group, a cyano group, and an isoindole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide typically involves multiple steps, including the formation of the isoindole core, the introduction of the cyano group, and the attachment of the tert-butyl and benzamide groups. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways and mechanisms.
Medicine: Its potential biological activity could lead to the development of new pharmaceuticals or therapeutic agents.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-[(1Z)-1-{cyano[(2-ethoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide: Similar structure with an ethoxy group instead of a methoxy group.
4-tert-butyl-N-[(1Z)-1-{cyano[(2-hydroxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
IUPAC Name |
4-tert-butyl-N-[(3Z)-3-[1-cyano-2-(2-methoxyethylamino)-2-oxoethylidene]isoindol-1-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-25(2,3)17-11-9-16(10-12-17)23(30)29-22-19-8-6-5-7-18(19)21(28-22)20(15-26)24(31)27-13-14-32-4/h5-12H,13-14H2,1-4H3,(H,27,31)(H,28,29,30)/b21-20- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLGYCGXBHEIKC-MRCUWXFGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)NCCOC)C3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)NCCOC)/C3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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